![molecular formula C8H11NOS B6251596 2-amino-4-ethoxybenzene-1-thiol CAS No. 785727-27-7](/img/new.no-structure.jpg)
2-amino-4-ethoxybenzene-1-thiol
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Overview
Description
2-Amino-4-ethoxybenzene-1-thiol is an organic compound with the molecular formula C8H11NOS It is a derivative of benzene, featuring an amino group at the second position, an ethoxy group at the fourth position, and a thiol group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethoxybenzene-1-thiol typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Ethoxylation: Aniline undergoes ethoxylation to introduce the ethoxy group at the para position.
Thiol Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance reaction rates and yields.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and ethoxy groups can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Disulfides.
Reduction: Aniline derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-Amino-4-ethoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-4-ethoxybenzene-1-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The ethoxy and amino groups may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
2-Amino-4-methoxybenzene-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-4-ethoxybenzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: 2-Amino-4-ethoxybenzene-1-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino and a thiol group allows for diverse chemical modifications and interactions with biological targets.
Biological Activity
2-Amino-4-ethoxybenzene-1-thiol, also known as 2-amino-4-ethoxybenzenethiol, is a compound of significant interest due to its potential biological activities. This compound features both an amino group and a thiol group, which contribute to its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Property | Value |
---|---|
CAS Number | 785727-27-7 |
Molecular Formula | C8H11NOS |
Molecular Weight | 169.2 g/mol |
Purity | ≥95% |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution due to the presence of the amino group, which activates the benzene ring towards electrophiles.
- Thiol Group Reactivity : The thiol (-SH) group can participate in nucleophilic substitution reactions, forming disulfides or reacting with electrophiles, which may lead to various biological effects such as enzyme inhibition or modification of cellular targets.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties by disrupting microbial cell membranes or interfering with metabolic pathways .
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antibacterial activity against various pathogens. For example, studies have shown that thiol-containing compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus through mechanisms that may involve membrane disruption and interference with protein synthesis .
Anticancer Potential
The anticancer properties of thiol compounds have been widely studied. For instance, derivatives similar to this compound have been reported to exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival.
Case Studies
- Antibacterial Activity Evaluation : In a study involving various thiol compounds, this compound was tested against multiple bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound's mechanism was linked to increased apoptosis markers and disruption of mitochondrial function .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The ethoxy group enhances solubility in biological systems, facilitating absorption.
- Distribution : The compound's lipophilicity allows it to penetrate cellular membranes effectively.
- Metabolism : Thiols are often subject to oxidation and conjugation reactions in metabolic pathways.
- Excretion : The metabolites are likely excreted via renal pathways; however, specific studies are needed for detailed pharmacokinetic profiling.
Properties
CAS No. |
785727-27-7 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-amino-4-ethoxybenzenethiol |
InChI |
InChI=1S/C8H11NOS/c1-2-10-6-3-4-8(11)7(9)5-6/h3-5,11H,2,9H2,1H3 |
InChI Key |
MSJMOINNZFMBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S)N |
Purity |
95 |
Origin of Product |
United States |
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